molecular formula C22H29N3O2 B14984284 2-[4-(Propan-2-yl)phenoxy]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone

2-[4-(Propan-2-yl)phenoxy]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone

Cat. No.: B14984284
M. Wt: 367.5 g/mol
InChI Key: AHZWCGHTEYMBAQ-UHFFFAOYSA-N
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Description

2-[4-(PROPAN-2-YL)PHENOXY]-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a phenoxy group, a piperazine ring, and a pyridine moiety

Preparation Methods

The synthesis of 2-[4-(PROPAN-2-YL)PHENOXY]-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(PROPAN-2-YL)PHENOL with an appropriate halogenated compound to form the phenoxy intermediate.

    Piperazine Coupling: The phenoxy intermediate is then reacted with a piperazine derivative, specifically 4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE, under suitable conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

2-[4-(PROPAN-2-YL)PHENOXY]-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and pyridine moieties, using reagents like halogens or alkylating agents.

Scientific Research Applications

2-[4-(PROPAN-2-YL)PHENOXY]-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of 2-[4-(PROPAN-2-YL)PHENOXY]-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

2-[4-(PROPAN-2-YL)PHENOXY]-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE can be compared with similar compounds, such as:

    2-[4-(PROPAN-2-YL)PHENOXY]-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-OL: This compound differs by having a hydroxyl group instead of a ketone group, which affects its reactivity and biological activity.

    2-[4-(PROPAN-2-YL)PHENOXY]-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-THIONE: This compound has a thione group, which can lead to different chemical properties and applications.

Properties

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

IUPAC Name

2-(4-propan-2-ylphenoxy)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C22H29N3O2/c1-18(2)19-6-8-21(9-7-19)27-17-22(26)25-15-13-24(14-16-25)12-10-20-5-3-4-11-23-20/h3-9,11,18H,10,12-17H2,1-2H3

InChI Key

AHZWCGHTEYMBAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CCC3=CC=CC=N3

Origin of Product

United States

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